1,4'-Bipiperidine-3-carboxylic acid

Vue d'ensemble

Description

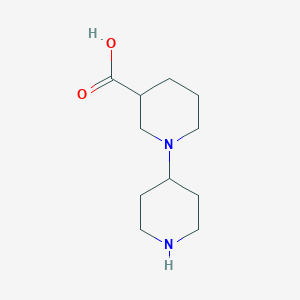

“1,4’-Bipiperidine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as piperidines . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound is also known as “[1,4’]Bipiperidinyl-3-carboxylic acid ethyl ester” with a CAS Number: 340962-71-2 .

Synthesis Analysis

The synthesis of piperidine derivatives, including “1,4’-Bipiperidine-3-carboxylic acid”, has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed piperidine rings .Molecular Structure Analysis

The molecular structure of “1,4’-Bipiperidine-3-carboxylic acid” consists of a bipiperidine moiety with a carboxylic acid group . The molecular formula is C11H20N2O2, with an average mass of 212.289 Da and a monoisotopic mass of 212.152481 Da .Applications De Recherche Scientifique

Spin-Labeling and Material Science

- Spin-Labeled Amino Acids : The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, closely related to 1,4'-bipiperidine-3-carboxylic acid, is a nitroxide spin-labeled, achiral α-amino acid. It's effective in inducing β-turn and 3_10/α-helix structures in peptides, acting as a rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Synthesis and Structural Study

- Chiral Bicyclic 3-Hydroxypiperidines : Research on the synthesis of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols illustrates the versatile applications of piperidine derivatives in synthesizing chiral structures (Wilken et al., 1997).

- Molecular Complexes and Hydrogen Bonding : The study of cocrystals involving cyclohexanetricarboxylic acid and 4,4'-bipyridine homologues, including structures like 1,4'-bipiperidine, highlights the importance of carboxylic acid-pyridine hydrogen bonding in forming neutral and ionic complexes (Bhogala & Nangia, 2003).

Peptide Synthesis

- Helix-Forming β-Amino Acid : The asymmetric synthesis of trans-4-aminopiperidine-3-carboxylic acid, a compound similar to this compound, demonstrates its utility in forming helical structures in peptides (Schinnerl et al., 2003).

- Solid-Phase Peptide Synthesis : The incorporation of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid into peptides shows its significance in solid-phase peptide synthesis, a field closely related to the study of this compound (Martin et al., 2001).

Crystal Engineering and Structural Analysis

- Cocrystals with Di- and Tricarboxylic Acids : Studies on the formation of cocrystals using 4,4'-bipyridines, similar in structure to this compound, with various carboxylic acids, demonstrate the compound's utility in crystal engineering and analysis of molecular interactions (Bhogala et al., 2005).

- Multicomponent Synthesis and Microwave-Assisted Intramolecular Lactamization : The use of this compound in multicomponent reactions for synthesizing complex structures like oxazolopiperidines showcases its potential in advanced organic synthesis techniques (Salvadori et al., 2010).

Therapeutic Applications and Drug Development

- GABA Agonists and Uptake Inhibitors : Research into hydroxy- and amino-substituted piperidinecarboxylic acids, structurally related to this compound, explores their potential as GABA agonists and uptake inhibitors, indicating the compound's relevance in neuroscience and pharmacology (Jacobsen et al., 1982).

Supramolecular Chemistry

- Co-crystals with Carboxylic Acids : The study of 4,4'-bipyridyl co-crystals with various carboxylic acids, including those structurally similar to this compound, provides insights into the formation of supramolecular structures and the role of specific intermolecular interactions (Shan et al., 2002).

Metal-Organic Frameworks

- Rare Earth Carboxylic Acid Complexes : Research on rare earth carboxylic acid complexes, employing structures similar to this compound, underlines the compound's application in developing complex metal-organic frameworks (Zhao et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, “[1,4’]Bipiperidinyl-3-carboxylic acid ethyl ester”, suggests that it should be handled with care. It is advised to ensure adequate ventilation, avoid contact with skin and eyes, and avoid breathing dust. If swallowed, immediate medical assistance should be sought .

Propriétés

IUPAC Name |

1-piperidin-4-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10/h9-10,12H,1-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXLGRLGKIXXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole](/img/structure/B3295768.png)

![[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B3295771.png)

![[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B3295802.png)

![3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B3295819.png)

![2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid](/img/structure/B3295827.png)

![Methyl [1,4'-bipiperidine]-4-carboxylate](/img/structure/B3295834.png)

![1-ethyl-8-methoxy-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one](/img/structure/B3295850.png)